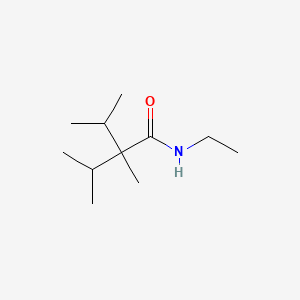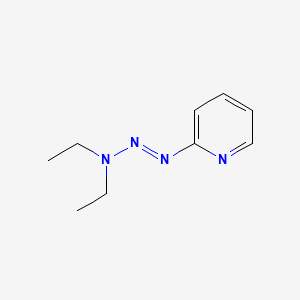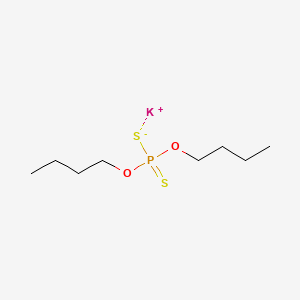
D-Glycero-alpha-D-gulo-heptopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glycero-alpha-D-gulo-heptopyranose: is a multi-hydroxy sugar compound with a complex structure. It is a white solid that is soluble in water and has a sweet taste. This compound is often used in biochemical research, particularly in studies related to sugar metabolism pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : D-Glycero-alpha-D-gulo-heptopyranose can be synthesized through chemical synthesis or extracted from natural products. The specific methods and conditions depend on the desired yield and purity. One common synthetic route involves the catalytic Upjohn hydroxylation of a double C=C bond using osmium tetroxide (OsO4) as a catalyst .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: : D-Glycero-alpha-D-gulo-heptopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
D-Glycero-alpha-D-gulo-heptopyranose has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying sugar metabolism pathways and enzyme interactions.
Industry: Used in the production of certain biochemical products and as a research reagent.
Wirkmechanismus
The mechanism by which D-Glycero-alpha-D-gulo-heptopyranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate in enzymatic reactions, influencing the activity of enzymes involved in sugar metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glycero-alpha-D-manno-heptopyranose
- D-Glycero-D-gulo-heptopyranose
- D-Glycero-D-gulo-heptonic acid
Uniqueness: : D-Glycero-alpha-D-gulo-heptopyranose is unique due to its specific stereochemistry and functional groups, which make it particularly useful in certain biochemical and metabolic studies. Its solubility in water and sweet taste also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
84708-91-8 |
|---|---|
Molekularformel |
C7H14O7 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
(3R,4R,5R,6R)-6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2?,3-,4-,5-,6-,7?/m1/s1 |
InChI-Schlüssel |
BGWQRWREUZVRGI-SPRTWYNQSA-N |
Isomerische SMILES |
C(C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















